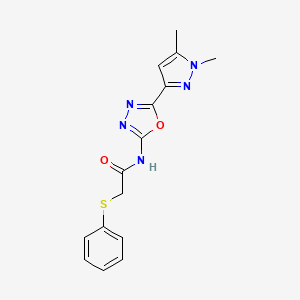

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Description

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-10-8-12(19-20(10)2)14-17-18-15(22-14)16-13(21)9-23-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHYTSNQAIVFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

Coupling of the Pyrazole and Oxadiazole Rings: The pyrazole and oxadiazole rings are then coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the oxadiazole carbon.

Introduction of the Phenylthioacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced to a hydrazide using reducing agents like lithium aluminum hydride.

Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Hydrazide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of N-substituted 2-((1,3,4-oxadiazol-2-yl)thio)acetamides , which vary in substituents on the oxadiazole, pyrazole, and aryl moieties. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Physicochemical Properties

- Melting Points : Bulkier substituents (e.g., diphenylmethyl) reduce crystallinity, lowering melting points (e.g., 184–185°C for nitrophenyl derivatives vs. 234–236°C for p-tolyl analogs) .

- IR Spectra : Strong carbonyl (C=O) stretches at 1644–1680 cm⁻¹ and NH vibrations at ~3450 cm⁻¹ are consistent across analogs .

Hydrogen Bonding and Crystallography

- SHELX Software : Widely used for small-molecule refinement (e.g., oxadiazole derivatives), enabling precise analysis of hydrogen-bonding patterns critical for stability and interactions .

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole ring and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 284.32 g/mol. The presence of both pyrazole and oxadiazole rings suggests potential interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

Anti-inflammatory Mechanism

Research has shown that compounds containing pyrazole and oxadiazole moieties can modulate inflammatory pathways. For instance, studies have demonstrated that similar compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which play significant roles in inflammation . The proposed mechanism involves blocking the signaling pathways that lead to cytokine production.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against cancer cell lines. For example:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis |

| 5f | SH-SY5Y | 5.00 | Cell cycle arrest |

The IC values indicate that this compound shows significant cytotoxicity, particularly in glioma cells, suggesting its potential use in cancer therapy .

Antimicrobial Testing

Although specific studies on the antimicrobial activity of this compound are scarce, related compounds have shown promise against various bacterial strains. The dual heterocyclic nature of this compound may enhance its interaction with microbial targets .

Case Studies

A recent study evaluated a series of pyrazole derivatives for their biological activities. Among them, compounds similar to this compound exhibited significant anti-inflammatory and cytotoxic effects in preclinical models . These findings support further exploration of this compound's therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.